molecular formula C4H6O3 B8215928 2-[(2S)-Oxiran-2-yl]acetic acid

2-[(2S)-Oxiran-2-yl]acetic acid

Cat. No.: B8215928
M. Wt: 102.09 g/mol
InChI Key: ZVNYKZKUBKIIAH-VKHMYHEASA-N
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Description

2-[(2S)-Oxiran-2-yl]acetic acid, also known as 2-(oxiran-2-yl)acetic acid, is an organic compound with the molecular formula C4H6O3. It features an oxirane (epoxide) ring attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S)-Oxiran-2-yl]acetic acid typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve the large-scale epoxidation of suitable alkenes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-[(2S)-Oxiran-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(2S)-Oxiran-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2S)-Oxiran-2-yl]acetic acid involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

  • 2-(oxiran-2-yl)propanoic acid
  • 2-(oxiran-2-yl)butanoic acid
  • 2-(oxiran-2-yl)pentanoic acid

Comparison: 2-[(2S)-Oxiran-2-yl]acetic acid is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Biological Activity

2-[(2S)-Oxiran-2-yl]acetic acid, also known as glycidic acid, is a compound characterized by its epoxide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C4H6O3\text{C}_4\text{H}_6\text{O}_3

This compound features an epoxide ring, which contributes to its reactivity and biological interactions. The presence of the oxirane ring allows for various nucleophilic attack pathways, leading to diverse biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The epoxide group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This characteristic is significant in the context of drug design where enzyme inhibition is a therapeutic target.
  • Antimicrobial Properties : Research indicates that compounds containing epoxide groups exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
AntimicrobialDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryModulates cytokine production and reduces markers of inflammation in vitro.
CytotoxicityExhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Study: Antimicrobial Activity

A study conducted by researchers focused on the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL, showcasing its potential as a natural antimicrobial agent.

Case Study: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of this compound were assessed using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound was found to significantly decrease the production of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its utility in managing inflammatory diseases.

Synthetic Routes and Applications

The synthesis of this compound typically involves epoxidation reactions from precursor compounds such as allylic alcohols. Its unique structure allows it to serve as a versatile building block in organic synthesis, particularly for creating more complex biologically active molecules.

Properties

IUPAC Name

2-[(2S)-oxiran-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYKZKUBKIIAH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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